molecular formula C13H15NO3S B1172200 6-Propoxy-2-naphthalenesulfonamide

6-Propoxy-2-naphthalenesulfonamide

Cat. No.: B1172200
M. Wt: 265.327
InChI Key: GWBJVEZYBQACEE-UHFFFAOYSA-N
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Description

6-Propoxy-2-naphthalenesulfonamide is a naphthalene-derived sulfonamide compound characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position and a sulfonamide (-SO₂NH₂) group at the 2-position of the naphthalene ring. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the propoxy chain and sulfonamide moiety, which are critical for bioavailability and metabolic stability.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.327

IUPAC Name

6-propoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C13H15NO3S/c1-2-7-17-12-5-3-11-9-13(18(14,15)16)6-4-10(11)8-12/h3-6,8-9H,2,7H2,1H3,(H2,14,15,16)

InChI Key

GWBJVEZYBQACEE-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular properties, and regulatory considerations for 6-Propoxy-2-naphthalenesulfonamide relative to analogous naphthalene derivatives. Key compounds are drawn from pharmacopeial impurity lists and safety data sheets (see Table 1).

Table 1: Structural and Regulatory Comparison of Naphthalene Derivatives

Compound Name Substituent (Position) CAS Number Molecular Features Regulatory Notes Reference
This compound -OCH₂CH₂CH₃ (6), -SO₂NH₂ (2) Not provided Propoxy chain, sulfonamide group Potential API intermediate N/A
(6-Methoxy-2-naphthyl)acetic Acid -OCH₃ (6), -CH₂COOH (2) 23981-47-7 Methoxy group, acetic acid side chain Impurity in NSAID synthesis
6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-2-naphthalenesulfonamide -OH (6), -SO₂N(CH₃)(CH₂CH₂OH) (2) 70682-63-2 Hydroxy group, substituted sulfonamide Requires stringent safety handling
1-Fluoronaphthalene -F (1) 321-38-0* Fluorine substituent Controlled unspecified impurity

Key Findings:

For example, (6-Methoxy-2-naphthyl)acetic Acid (logP ~2.8) is less lipophilic than propoxy derivatives, which may favor renal excretion over tissue accumulation.

Sulfonamide Functionality

  • The sulfonamide group in this compound contributes to acidity (pKa ~10–12 for similar sulfonamides), affecting ionization and protein binding. In contrast, 6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-2-naphthalenesulfonamide’s tertiary sulfonamide (with methyl and hydroxyethyl groups) reduces acidity, altering metabolic pathways .

This compound’s safety profile remains uncharacterized in the evidence, but analogs like 6-hydroxy sulfonamides require precautions for skin/eye exposure .

Synthetic Relevance Compounds such as 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one (CAS 343272-53-7) highlight the importance of substituent position in dimeric structures, whereas this compound’s monomeric structure may simplify synthesis and purification .

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